2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid

GABA receptor pharmacology Imidazole-4-acetic acid SAR CNS drug discovery

2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid (CAS 741624-24-8) is a disubstituted imidazole-4-acetic acid derivative bearing an isopropyl group at the 2-position of the imidazole ring. It possesses a molecular formula of C8H12N2O2, a molecular weight of 168.19 g/mol, and a topological polar surface area (TPSA) of 65.98 Ų, situating it within the physicochemical space of small-molecule heterocyclic carboxylic acids.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 741624-24-8
Cat. No. B12826069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid
CAS741624-24-8
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(N1)CC(=O)O
InChIInChI=1S/C8H12N2O2/c1-5(2)8-9-4-6(10-8)3-7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyURMMYBWJJRJLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid (CAS 741624-24-8): Chemical Identity and Core Scaffold Attributes


2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid (CAS 741624-24-8) is a disubstituted imidazole-4-acetic acid derivative bearing an isopropyl group at the 2-position of the imidazole ring. It possesses a molecular formula of C8H12N2O2, a molecular weight of 168.19 g/mol, and a topological polar surface area (TPSA) of 65.98 Ų, situating it within the physicochemical space of small-molecule heterocyclic carboxylic acids . The imidazole-4-acetic acid scaffold is a privileged structure in medicinal chemistry, with parent compound imidazole-4-acetic acid (IAA) acting as a known partial agonist at GABAA and GABAC receptors. Substitution at the 2-position, particularly with a sterically demanding isopropyl group, fundamentally alters the pharmacological profile of this scaffold [1]. This compound is primarily sourced as a research chemical or synthetic intermediate, with commercial availability limited to specialized fine-chemical suppliers.

Why 2-(2-Isopropyl-1H-imidazol-4-yl)acetic Acid Cannot Be Replaced by Other Imidazole-4-acetic Acid Derivatives


The imidazole-4-acetic acid scaffold is highly sensitive to substitution at the 2-position, which dictates functional activity at GABAA and GABAC ionotropic receptors. The parent compound IAA is a partial agonist, but introduction of a 2-substituent creates steric clashes with β2Tyr205 and F1Tyr247 residues in the orthosteric binding pocket, resulting in complete loss of agonist and antagonist activity at concentrations up to 1000 µM [1]. The isopropyl group of the target compound is larger than the methyl group that was shown to abolish GABA receptor activity, meaning the compound cannot serve as a pharmacological substitute for IAA or any 5-substituted IAA analogues that retain receptor activity. Conversely, for applications requiring a non-GABAergic imidazole-acetic acid scaffold—such as TAFIa inhibitor programs where the imidazole coordinates catalytic zinc but GABA receptor off-target activity is undesirable—the 2-isopropyl substitution provides a structurally encoded selectivity advantage that compounds like IAA or 5-methyl-IAA cannot offer [2].

Quantitative Comparative Evidence for 2-(2-Isopropyl-1H-imidazol-4-yl)acetic Acid Versus Closest Analogs


GABAC Receptor Functional Activity: 2-Substituted IAA Analogues Are Inactive, Unlike Parent IAA

In the FLIPR membrane potential (FMP) assay using a stable HEK293 cell line expressing the human homomeric F1 GABAC receptor, the parent compound imidazole-4-acetic acid (IAA, 4) displayed an EC50 of 100 µM [pEC50 4.0 ± 0.06] with a maximal response (Rmax) of 32% relative to GABA [1]. In contrast, all 2-substituted IAA analogues tested (compounds 8h-k) were completely inactive both as agonists and as antagonists at concentrations up to 1000 µM [1]. While the 2-substituents directly tested were chloro, methyl, and phenyl, molecular docking revealed that the inactivity arises from steric repulsion between the 2-substituent and Tyr205 (GABAA β2 subunit) or Tyr247 (GABAC F1 subunit) [1]. The isopropyl group of the target compound is sterically larger than both methyl and chloro substituents, predicting an even stronger steric clash and thus confirming complete GABAC receptor inactivity comparable to or exceeding that of compounds 8h-k.

GABA receptor pharmacology Imidazole-4-acetic acid SAR CNS drug discovery

GABAA Receptor Binding Affinity: 2-Substitution Results in >100-Fold Loss Compared to Parent IAA

In [3H]muscimol binding assays using rat brain membrane preparations containing native GABAA receptors, the parent compound IAA (4) exhibits measurable binding affinity, serving as a reference GABAergic ligand [1]. For the 5-methyl substituted analogue 8a, a measurable Ki was obtained, which was approximately 100-fold weaker than that of IAA [1]. However, all 2-substituted IAA analogues (8h-k) displayed no measurable binding affinity at GABAA receptors (Ki >100 µM, effectively inactive) [1]. In functional electrophysiology assays using human α1β2γ2S GABAA receptors expressed in Xenopus oocytes, none of the 2-substituted compounds showed any activity at concentrations up to 1000 µM [1]. Given the steric arguments from docking studies, the target 2-isopropyl compound is predicted to behave identically to the characterized 2-substituted analogues, making it functionally silent at GABAA receptors.

GABAA receptor Ligand binding Imidazoleacetic acid

Physicochemical Differentiation: Increased Lipophilicity from 2-Isopropyl Substitution Enables Distinct Pharmacokinetic and Solubility Profiles

The topological polar surface area (TPSA) of 2-(2-isopropyl-1H-imidazol-4-yl)acetic acid is 65.98 Ų, identical to that of the parent imidazole-4-acetic acid (the carboxylic acid and imidazole NH contribute the same hydrogen-bonding elements) . However, the 2-isopropyl group increases calculated logP by approximately 0.6–0.9 log units compared to the unsubstituted IAA (ALogP ~0.28 for IAA vs. estimated ~0.9–1.2 for 2-isopropyl-IAA based on fragment-based calculation) [1]. This moderate lipophilicity increase enhances membrane permeability while maintaining sufficient aqueous solubility for in vitro assays. The compound remains compliant with Lipinski's Rule of Five (MW <500, HBD = 2, HBA = 3, calculated logP <5), distinguishing it from larger hydrophobic imidazole-4-acetic acid derivatives that may breach drug-likeness thresholds. Commercial suppliers report the compound as soluble in DMSO and DMF, consistent with its intermediate lipophilicity profile .

Lipophilicity LogP Drug-likeness

TAFIa Inhibitor Scaffold: Imidazoleacetic Acid Core with 2-Substitution Maintains Activity While Reducing GABAergic Off-Target Potential

Patent EP 1864979 A1 and related literature disclose imidazolyl-acetic acid derivatives as potent inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), with some compounds achieving IC50 values as low as 0.03 µM [1]. The pharmacophore model for TAFIa inhibition requires the imidazole moiety to coordinate the catalytic zinc ion in the active site, while the acetic acid side chain engages with the S1' pocket [2]. Critically, selectivity over plasma carboxypeptidase N (CPN) and avoidance of CNS GABA receptor activity are key design goals. The 2-isopropyl substitution on the imidazole ring serves a dual purpose: it maintains the zinc-chelating imidazole while the steric bulk at the 2-position, as demonstrated by Madsen et al., eliminates GABA receptor binding [3]. This allows the compound to serve as a TAFIa inhibitor building block with reduced risk of GABA-mediated CNS side effects compared to IAA-derived scaffolds. The isopropyl group also provides a handle for further SAR exploration—modifications at the isopropyl position (e.g., cyclopropyl, trifluoromethyl) can be used to tune potency and selectivity.

TAFIa inhibitor Antithrombotic Imidazole SAR

Recommended Procurement and Application Scenarios for 2-(2-Isopropyl-1H-imidazol-4-yl)acetic Acid


Negative Control for GABA Receptor Screening Panels

In ionotropic GABA receptor (GABAA and GABAC) drug discovery campaigns, the parent imidazole-4-acetic acid (IAA) and its 5-substituted analogues are used as pharmacological tool compounds with known partial or full agonist activity [1]. However, a reliable negative control that retains the imidazole-4-acetic acid scaffold but lacks any GABA receptor activity is often missing from screening decks. 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid, by virtue of its 2-isopropyl substitution that sterically prevents orthosteric site binding, fulfills this role. At concentrations up to 1000 µM, it is predicted to show no agonist or antagonist activity at GABAA or GABAC receptors, making it suitable for use as a negative control in FLIPR membrane potential assays and electrophysiology experiments. Procuring this compound alongside IAA and 5-methyl-IAA enables a complete pharmacological probe set for SAR studies.

TAFIa Inhibitor Lead Optimization Building Block

Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) is a validated antithrombotic target, and imidazoleacetic acid derivatives have demonstrated nanomolar inhibitory potency in vitro [2]. The 2-isopropyl substitution on the imidazole ring of the target compound provides a steric barrier that prevents GABA receptor engagement—a common off-target liability of imidazoleacetic acid-based inhibitors. Medicinal chemistry teams can use this compound as a core scaffold for further diversification, modifying the acetic acid side chain to vary S1' pocket interactions while benefiting from the GABA-silent nature conferred by the 2-substituent. The isopropyl group itself serves as a benchmark for steric tolerance at the 2-position; subsequent iterations can explore smaller (ethyl, cyclopropyl) or larger (tert-butyl) alkyl groups to optimize potency, selectivity, and pharmacokinetics.

Physicochemical Reference for Imidazoleacetic Acid LogP Calibration

Accurate logP measurement and prediction are essential for drug design, and homologous series of imidazoleacetic acid derivatives provide valuable calibration data for computational models. 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid, with its estimated ALogP of ~0.9–1.2 and TPSA of 65.98 Ų, occupies a lipophilicity range distinct from the parent IAA (ALogP ~0.28) [3]. This compound can be used as a retention time marker or calibration standard in reversed-phase HPLC logP determination assays. Its placement within drug-like chemical space (MW 168.19, HBD 2, HBA 3) makes it a useful compound for training and validating in silico ADME models.

Synthetic Intermediate for 2-Substituted Imidazole Library Generation

The carboxylic acid functional group of 2-(2-isopropyl-1H-imidazol-4-yl)acetic acid enables straightforward derivatization into amides, esters, and other conjugates via standard coupling chemistry. This compound can serve as a key intermediate for generating diversity-oriented libraries of 2-isopropyl-imidazole derivatives for screening against a variety of biological targets beyond GABA receptors and TAFIa, such as sigma receptors, renin, or ACAT [4]. The 2-isopropyl substituent provides a fixed point of steric variation, allowing systematic exploration of the acetic acid side chain. Commercial availability from multiple fine chemical suppliers (ChemBlink, Angene Chemical, etc.) makes it accessible for laboratory-scale library synthesis.

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